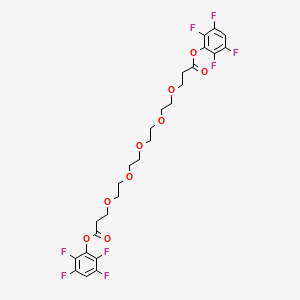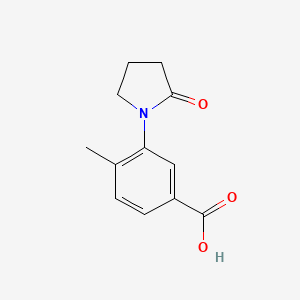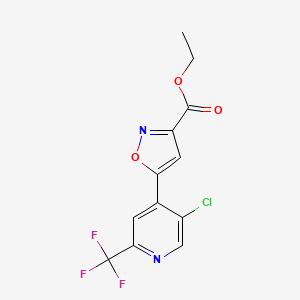![molecular formula C13H12N2O6 B13711527 Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₆ and a molecular weight of 292.24 g/mol This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridazine ring, and three carboxylate groups attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate typically involves multiple steps. One common method includes the cyclization of pyrrole derivatives with appropriate reagents to form the pyridazine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The exact mechanism of action of Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical reactions, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-b]cinnolines: These compounds share a similar fused ring structure but differ in the specific arrangement of atoms and functional groups.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit similar biological activities.
Uniqueness
Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate is unique due to its three carboxylate groups, which provide additional sites for chemical modification and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H12N2O6 |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate |
InChI |
InChI=1S/C13H12N2O6/c1-19-11(16)8-7-5-4-6-14-15(7)10(13(18)21-3)9(8)12(17)20-2/h4-6H,1-3H3 |
InChI Key |
AGPWYNCVHCMFSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)












![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)
